6-Bromo-2,3-dichlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dichlorobenzaldehyde: is an organic compound with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and chlorine atoms on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2,3-dichlorobenzaldehyde can be synthesized from 2,3-dichlorobenzaldehyde through bromination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production. The product is then purified through crystallization or distillation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-2,3-dichlorobenzaldehyde can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Compounds with different substituents replacing the bromine or chlorine atoms.
Oxidation Products: 6-Bromo-2,3-dichlorobenzoic acid.
Reduction Products: 6-Bromo-2,3-dichlorobenzyl alcohol.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
6-Bromo-2,3-dichlorobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic properties and its role in drug development.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dichlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dichlorobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3-dichlorobenzaldehyde: Bromine is positioned differently, affecting its reactivity and the types of reactions it undergoes.
6-Bromo-2-chlorobenzaldehyde: Contains only one chlorine atom, altering its chemical properties and reactivity
Uniqueness: 6-Bromo-2,3-dichlorobenzaldehyde is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and makes it suitable for selective chemical transformations. Its ability to undergo various types of reactions and its applications in diverse research fields highlight its versatility and importance in chemical synthesis .
Properties
IUPAC Name |
6-bromo-2,3-dichlorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSBVIYVLAAAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.